molecular formula C10H15NO2 B12066030 1-(2-Cyclopropyl-acetyl)-piperidin-4-one

1-(2-Cyclopropyl-acetyl)-piperidin-4-one

Cat. No.: B12066030
M. Wt: 181.23 g/mol
InChI Key: WGTMFZOAFDKHRS-UHFFFAOYSA-N
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Description

1-(2-Cyclopropyl-acetyl)-piperidin-4-one is an organic compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a cyclopropyl-acetyl group at the nitrogen atom and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one typically involves the acylation of piperidin-4-one with 2-cyclopropyl-acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperidin-4-one+2-Cyclopropyl-acetyl chlorideThis compound+HCl\text{Piperidin-4-one} + \text{2-Cyclopropyl-acetyl chloride} \rightarrow \text{this compound} + \text{HCl} Piperidin-4-one+2-Cyclopropyl-acetyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropyl-acetyl)-piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The cyclopropyl-acetyl group can be substituted with other acyl groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used under anhydrous conditions.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or esters.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted piperidinones.

Scientific Research Applications

1-(2-Cyclopropyl-acetyl)-piperidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the interactions of piperidinone derivatives with biological targets.

    Industrial Applications: It can be used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-acetyl)-piperidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-acetyl group may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Cyclopropyl-acetyl)-piperidin-4-one can be compared with other piperidinone derivatives, such as:

  • 1-(2-Methyl-acetyl)-piperidin-4-one
  • 1-(2-Phenyl-acetyl)-piperidin-4-one
  • 1-(2-Ethyl-acetyl)-piperidin-4-one

Uniqueness: The presence of the cyclopropyl-acetyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and biological activity. This makes it distinct from other piperidinone derivatives with different acyl groups.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-(2-cyclopropylacetyl)piperidin-4-one

InChI

InChI=1S/C10H15NO2/c12-9-3-5-11(6-4-9)10(13)7-8-1-2-8/h8H,1-7H2

InChI Key

WGTMFZOAFDKHRS-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)N2CCC(=O)CC2

Origin of Product

United States

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